furan-2-sulfonic acid
Description
Significance of Furan-2-sulfonic Acid as a Heterocyclic Sulfonic Acid Derivative in Chemical Research
This compound (C₄H₄O₄S) is a significant heterocyclic sulfonic acid derivative in chemical research due to the unique properties conferred by its constituent parts. The sulfonic acid group enhances its reactivity and solubility in aqueous environments. This group can act as an electron-withdrawing substituent, which in turn enhances the reactivity of the furan (B31954) ring. The furan ring itself is an electron-rich aromatic system, making the compound a key intermediate and versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. ijabbr.com The compound's structure allows it to participate in a variety of chemical reactions, including electrophilic aromatic substitution. ijabbr.com Its ability to serve as a foundational component for creating a wide range of derivatives makes it a valuable tool for chemists exploring new molecular architectures and functionalities. ijabbr.comaston.ac.uk
Table 1: Physicochemical Properties of this compound Below is a table summarizing key properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄O₄S | nih.gov |
| Molecular Weight | 148.14 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O | nih.gov |
Evolution of Research Perspectives on this compound in Organic Chemistry
The study of furan compounds dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid. wikipedia.org However, specific research into this compound and its synthesis developed later, as part of the broader exploration of furan chemistry. Early methods for the sulfonation of furan involved reactions that could lead to polymerization due to the high reactivity of the furan ring in the presence of strong acids. ijabbr.com
A significant advancement in the synthesis of this compound was the use of milder sulfonating agents. ijabbr.com A widely adopted method involves the sulfonation of furan using a sulfur trioxide-pyridine (SO₃-pyridine) complex. ijabbr.comgoogle.com This reaction is typically conducted in a solvent like ethylene (B1197577) chloride or 1,2-dichloroethane (B1671644) at elevated temperatures (around 100°C), which favors the formation of the desired mono-sulfonated product at the 2-position and minimizes side products like polysulfonated derivatives. ijabbr.comgoogle.com The use of the SO₃-pyridine complex is crucial as it controls the reactivity of the sulfur trioxide. Research has also explored other reagents, such as chlorosulfonic acid, although this can sometimes result in lower yields. google.com The evolution from harsh, non-selective methods to controlled, high-yield syntheses reflects a growing sophistication in handling reactive heterocyclic compounds and has cemented the role of this compound as an accessible and practical chemical intermediate.
Table 2: Comparative Overview of Synthetic Methods for this compound This table outlines different laboratory-scale methods for synthesizing this compound.
| Method | Reagent | Typical Temperature (°C) | Reported Yield (%) | Key Feature |
|---|---|---|---|---|
| SO₃-Pyridine Complex | SO₃-Pyridine | 100 | 80–85 | High selectivity for mono-sulfonation. |
| Chlorosulfonic Acid | HSO₃Cl | 0–25 | 65–75 | Alternative reagent, may have lower yield. |
Role of this compound as a Fundamental Scaffold in Chemical Synthesis
The true value of this compound in modern organic chemistry lies in its function as a fundamental scaffold for building more elaborate molecules. The furan nucleus is a structural motif found in numerous bioactive compounds. ijabbr.com By using this compound as a starting material, chemists can introduce the furan ring and a reactive "handle" (the sulfonic acid group) for further chemical modifications.
This scaffold is particularly valuable in medicinal chemistry for the development of new therapeutic agents. ijabbr.comgoogle.com For instance, furan-sulfonic acid derivatives have been synthesized and investigated for potential applications in treating neurodegenerative and inflammatory conditions. google.com The sulfonic acid group can be converted into other functional groups, such as sulfonamides, which are a well-known class of compounds with a wide range of biological activities. ontosight.ai The synthesis of complex molecules like 3-decyl-1-(furan-2-carbonyl)-2-methylindole-5-sulfonic acid, which has been studied for its enzyme inhibitory effects, demonstrates the utility of incorporating furan and sulfonic acid moieties into larger, biologically active frameworks. mgc.ac.cn Furthermore, the furan scaffold itself is a versatile building block for creating diverse chemical libraries for drug discovery programs. aston.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSYMZKKVJYKKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003032 | |
| Record name | Furan-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-11-7 | |
| Record name | 2-Furansulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82971-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Furan 2 Sulfonic Acid
Direct Sulfonation Approaches
Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the furan (B31954) ring. Furan's electron-rich nature makes it susceptible to electrophilic attack, but also prone to polymerization and ring-opening under harsh acidic conditions. uobasrah.edu.iq Therefore, the choice of sulfonating agent and reaction conditions is critical for achieving the desired product.
Electrophilic Aromatic Substitution with Sulfur Trioxide (SO₃) Complexes
To mitigate the high reactivity of furan, milder sulfonating agents are employed. Complexes of sulfur trioxide (SO₃) with Lewis bases are particularly effective for this purpose. pharmaguideline.comlifechempharma.com
The pyridine-sulfur trioxide (SO₃·py) complex is a widely used and effective reagent for the sulfonation of furan. wikipedia.org This complex moderates the electrophilicity of sulfur trioxide, preventing undesired side reactions such as polymerization and disubstitution that can occur with stronger sulfonating agents. uobasrah.edu.iqlifechempharma.com The reaction typically yields furan-2-sulfonic acid, with the substitution occurring preferentially at the C2 position. In some cases, depending on the reaction conditions, 2,5-disubstituted furan can also be formed. pharmaguideline.comlifechempharma.com
The use of the pyridine-SO₃ complex is also applicable to the sulfonation of substituted furans. For instance, furan carboxamides can be sulfonated using this complex to produce the corresponding furansulfonic acid derivatives. google.com
The sulfonation of furan with the pyridine-SO₃ complex is typically carried out in an inert, anhydrous solvent. Ethylene (B1197577) chloride (1,2-dichloroethane) is a commonly used solvent for this reaction. google.com The reaction temperature is a crucial parameter that requires careful optimization to ensure efficient conversion and minimize the formation of byproducts.
Temperatures in the range of 50°C to 200°C have been reported, with a preferred range of 100°C to 150°C for the sulfonation of furan carboxamides. google.com One specific method for the synthesis of this compound involves conducting the reaction at 100°C in ethylene chloride. The reaction time can vary from 6 to 48 hours. google.com It is often necessary to control the temperature, especially during the initial stages of the reaction, to manage any exothermic processes. researchgate.net
| Parameter | Optimal Condition | Purpose |
| Temperature | 100°C | Activates SO₃ for electrophilic attack. |
| Solvent | Ethylene chloride | Stabilizes reactive intermediates. |
| Catalytic base | Pyridine (B92270) | Neutralizes acidic byproducts. |
This table presents optimized conditions for the sulfonation of furan using the pyridine-sulfur trioxide complex.
The sulfonation of furan proceeds through an electrophilic aromatic substitution (SEAr) mechanism. acs.org The electron-rich furan ring acts as a nucleophile, attacking the electrophilic sulfur trioxide of the pyridine-SO₃ complex. This attack, preferentially at the 2-position, leads to the formation of a resonance-stabilized cationic intermediate known as a sigma-complex or Wheland intermediate. acs.orggrowuppharma.in
The stability of this intermediate is a key factor in determining the regioselectivity of the substitution. The positive charge in the Wheland intermediate formed by attack at the C2 position can be delocalized over more atoms, including the ring oxygen, making it more stable than the intermediate formed from attack at the C3 position. total-synthesis.com The final step of the mechanism involves the deprotonation of the Wheland intermediate to restore the aromaticity of the furan ring and yield this compound. acs.org
Sulfonation with Supported Catalysts
An alternative and greener approach to the sulfonation of aromatic compounds involves the use of solid-supported catalysts. ajgreenchem.com These catalysts offer advantages such as reusability, ease of separation from the reaction mixture, and often milder reaction conditions. researchgate.net
Silica-supported Brønsted acids, such as perchloric acid (HClO₄) and potassium hydrogen sulfate (B86663) (KHSO₄), have been effectively used as reusable heterogeneous catalysts for the sulfonation of aromatic compounds, including furan. ajgreenchem.com In this method, the sulfonation is accomplished using sodium bisulfite (NaHSO₃) in the presence of the silica-supported catalyst. ajgreenchem.com
The reactions can be carried out under conventional heating or using microwave irradiation, with the latter significantly reducing reaction times and often improving yields. ajgreenchem.com For the sulfonation of furan to this compound using a SiO₂/KHSO₄ catalyst, a yield of 79% was achieved in 2.5 hours under conventional heating, while microwave irradiation afforded an 87% yield in just 3 minutes. ajgreenchem.com
Table of this compound Yields with Silica-Supported Catalysts ajgreenchem.com
| Catalyst | Condition | Reaction Time | Yield (%) |
| SiO₂/HClO₄ | Conventional | 5.0 h | 73 |
| SiO₂/KHSO₄ | Conventional | 2.5 h | 79 |
| SiO₂/HClO₄ | Microwave | 2 min | 69 |
| SiO₂/KHSO₄ | Microwave | 3 min | 87 |
This table summarizes the yields of this compound obtained using different silica-supported Brønsted acid catalysts under conventional and microwave conditions.
Reusability and Efficiency of Heterogeneous Catalytic Systems in Sulfonation
The use of heterogeneous catalysts in the sulfonation of furan represents a significant advancement toward green and efficient chemical synthesis. These solid-supported catalysts offer several advantages over traditional homogeneous systems, primarily their ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which can reduce corrosion and environmental impact. mdpi.commdpi.com
Catalysts such as sulfonated ordered mesoporous silica (B1680970) (e.g., MCM-41-SO₃H and SBA-15-SO₃H) and zeolites are prominent in acid-catalyzed reactions of furan derivatives. mdpi.comfrontiersin.orgresearchgate.net Their high surface area and structured porosity can enhance catalytic activity and selectivity. mdpi.com For instance, sulfonated zirconia has been noted for its regioselectivity-enhancing properties in furan chemistry.
A key metric for the viability of these systems is their reusability. Studies on related processes have shown that catalysts can be recovered and reused for multiple cycles. mdpi.com Magnetic nanocatalysts, for example, can be readily separated using an external magnetic field and have been reused up to eight times with no significant loss of catalytic activity. mdpi.com However, a common challenge is the leaching of active sulfonic acid groups from the support material into the reaction medium, which can decrease the catalyst's efficiency over time. mdpi.comresearchgate.net This necessitates research into more stable catalyst supports and effective regeneration methods, such as treatment with hydrogen peroxide, to restore catalytic activity. mdpi.com
The table below summarizes findings on the reusability of various heterogeneous catalysts relevant to furan chemistry.
| Catalyst Type | Support Material | Key Advantages | Reusability Findings | Challenges |
| Sulfonated Mesoporous Silica | MCM-41, SBA-15 | High surface area, ordered pores, environmental compatibility. mdpi.com | Can be recycled, but activity may decrease. mdpi.com | Leaching of -SO₃H groups, requires regeneration. mdpi.comresearchgate.net |
| Magnetic Nanocatalysts | e.g., n-Fe₃O₄/PVAm | Easy magnetic separation, high reusability. mdpi.com | Reused eight times without significant activity loss. mdpi.com | Potential for weight loss during traditional separation methods like centrifugation. mdpi.com |
| Zeolites | e.g., ZSM-5, Beta | High thermal/chemical stability, Brønsted acidity. frontiersin.org | Can be reused, but performance may degrade. frontiersin.org | Microporous structure can have limitations; hydrothermal stability can be an issue. acs.org |
Alternative Sulfonating Agents and Conditions
While the sulfur trioxide-pyridine complex is a standard reagent for producing this compound, alternative agents and conditions have been explored to offer milder pathways or different reactivity profiles.
Reactions with Organic Halogen Compounds and Inorganic Sulfites
An alternative route to sulfonic acids involves the reaction of organic halogen compounds with inorganic sulfites, such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). ajgreenchem.comgoogle.com This method, applied to the synthesis of this compound, would typically start with a halogenated furan precursor, such as 2-chlorofuran (B3031412) or 2-bromofuran.
The general mechanism involves the nucleophilic substitution of the halide by the sulfite or bisulfite ion. The resulting product is the sodium salt of this compound, which is then acidified in a subsequent step to yield the final product. google.com This pathway avoids the use of highly reactive and corrosive agents like sulfur trioxide or chlorosulfonic acid. ajgreenchem.com The reaction may be facilitated by catalysts and can sometimes be performed in microwave ovens to accelerate the process. ajgreenchem.com
Oxidation of Sulfur-Containing Precursors (Thiols, Disulfides)
The oxidation of sulfur-containing furan derivatives provides another synthetic pathway to this compound. Thiols (mercaptans) and disulfides are key precursors in this approach.
The direct oxidation of furan-2-thiol (B88526) (also known as furfuryl mercaptan) using strong oxidizing agents like hydrogen peroxide or sodium hypochlorite (B82951) can yield this compound. wikipedia.orgbyjus.com The oxidation is a stepwise process, proceeding through intermediate, unstable species such as sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) before reaching the stable sulfonic acid (R-SO₃H) state. inchem.orgvulcanchem.com
Difurfuryl disulfide, which can be formed by the mild oxidation of two molecules of furan-2-thiol, can also serve as a precursor. wikipedia.orgnih.gov The synthesis of the sulfonic acid from the disulfide would involve the cleavage of the disulfide bond (S-S) followed by the oxidation of the resulting sulfur species to the sulfonic acid.
The table below outlines these alternative synthetic precursors and the typical reagents involved.
| Precursor | Reagent(s) | Intermediate Product | Final Product | Reference(s) |
| 2-Halofuran | Inorganic Sulfite (e.g., Na₂SO₃) | Sodium furan-2-sulfonate | This compound | ajgreenchem.comgoogle.com |
| Furan-2-thiol | Strong Oxidizing Agent (e.g., H₂O₂) | Furan-2-sulfenic/sulfinic acid | This compound | wikipedia.orginchem.org |
| Difurfuryl disulfide | Oxidizing Agent | Furan-2-thiol or related species | This compound | wikipedia.orgnih.gov |
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing the formation of unwanted byproducts. Key parameters that require careful control are the stoichiometry of the sulfonating agent and the reaction's time and temperature.
Control of SO₃ Stoichiometry to Mitigate Polysulfonation
The stoichiometry of sulfur trioxide (SO₃) relative to furan is a crucial factor in preventing polysulfonation. The primary target is the monosubstituted product, this compound. However, the electron-rich nature of the furan ring makes it susceptible to further electrophilic attack, which can lead to the formation of furan-2,5-disulfonic acid, especially under harsh conditions.
Impact of Reaction Time and Temperature on Product Selectivity
Reaction time and temperature are interdependent variables that significantly influence both the rate of reaction and the selectivity towards this compound. The sulfonation of furan is an exothermic process, and precise temperature control is necessary to prevent runaway reactions and the formation of degradation products, often seen as charring. researchgate.net
For the sulfonation of furan using the SO₃-pyridine complex, the reaction temperature is generally maintained in the range of 80–100°C. This temperature range provides a balance, being high enough to achieve a reasonable reaction rate but low enough to minimize side reactions and degradation. Lower temperatures would result in a very slow conversion, while higher temperatures could decrease selectivity and yield by promoting polysulfonation and polymerization or resinification of the furan ring. researchgate.net
The reaction time must be optimized in conjunction with the temperature. A sufficiently long reaction time is needed to ensure high conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts and a lower yield of the desired this compound. researchgate.net Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is essential to determine the optimal point to halt the reaction, thereby maximizing product selectivity.
Advancements in Reactor Technologies: Continuous Flow vs. Batch Synthesis
The industrial synthesis of this compound, primarily achieved through the sulfonation of furan, is a process where the choice of reactor technology critically influences reaction efficiency, product quality, and operational safety. The sulfonation reaction is notoriously rapid and highly exothermic, releasing significant thermal energy. chemithon.com Consequently, managing heat and mass transfer is paramount to prevent the formation of undesirable by-products and charring. chemithon.com Historically, batch reactors have been the standard, but modern process intensification has led to the adoption of continuous flow systems, which offer substantial advantages for this sensitive chemistry.
Batch Synthesis: The Conventional Approach
Traditional synthesis is often conducted in batch reactors, which are essentially large, stirred tanks. amazonaws.com In this setup, the reactants are loaded into the vessel, and the reaction proceeds over a period of several hours. amazonaws.com Agitation is crucial, as many sulfonation reaction mixtures are viscous, which can impede efficient heat exchange and lead to poor product quality. amazonaws.com
Continuous Flow Synthesis: A Modern Alternative
Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a continuous flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. This methodology excels at addressing the core challenges of sulfonation. Advanced reactor designs, such as multitube falling film reactors (MTFRs) and microreactors, are particularly well-suited for this application. ballestra.comacs.org
The key advantage of continuous flow reactors is their exceptionally high surface-area-to-volume ratio, which enables superior control over reaction parameters. ballestra.com This design allows for the rapid and efficient removal of the substantial heat generated during sulfonation, thereby maintaining a uniform temperature profile and preventing the side reactions that plague batch processes. ballestra.comalintajsulpho.com The result is a higher-quality product with improved yield and purity.
Moreover, continuous flow systems offer enhanced mass transfer, ensuring that reactants are mixed homogeneously and instantaneously. google.comresearchgate.net Residence times are drastically reduced from hours to mere minutes or even seconds, significantly intensifying the process. ed.ac.ukgoogle.com The small internal volume of these reactors also enhances safety by minimizing the amount of hazardous material present at any given moment. chemithon.com Industrial continuous sulfonation processes, such as the SULPHUREX film sulfonation technology, exemplify these benefits, offering excellent product quality, high conversion rates, and lower energy consumption. ballestra.com The synthesis of other furan derivatives has also been successfully demonstrated in continuous flow, underscoring the technology's suitability for this class of compounds. mdpi.comacs.orgnih.gov
Comparative Analysis of Reactor Technologies
The following table provides a comparative overview of batch versus continuous flow synthesis for the production of this compound.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reactor Type | Stirred-Tank Reactor | Multitube Falling Film Reactor (MTFR), Microreactor |
| Reaction Time | Hours amazonaws.com | Seconds to Minutes ballestra.comgoogle.com |
| Heat Transfer | Moderate to Poor; risk of hotspots chemithon.com | Excellent; uniform temperature control ballestra.comalintajsulpho.com |
| Mass Transfer | Often limited by viscosity and mixing amazonaws.com | Highly efficient and rapid mixing acs.orgresearchgate.net |
| Process Control | Difficult to maintain uniformity | Precise control over temperature, pressure, and stoichiometry ballestra.com |
| Yield & Purity | Moderate; susceptible to side reactions and degradation | High; minimized by-product formation ballestra.comresearchgate.net |
| Safety | Higher risk due to large volumes of reagents amazonaws.com | Inherently safer due to small reactor volumes chemithon.com |
| Scalability | Scaling up can be challenging | Easily scalable by "numbering-up" (running reactors in parallel) |
| Footprint | Large industrial footprint | Compact and smaller equipment google.com |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Furan 2 Sulfonic Acid
Influence of the Sulfonic Acid Moiety on Furan (B31954) Ring Reactivity
The presence of the -SO₃H group at the 2-position is a critical determinant of the molecule's chemical properties.
The sulfonic acid group acts as a powerful electron-withdrawing substituent. This effect reduces the electron density of the furan ring, thereby deactivating it towards electrophilic attack compared to unsubstituted furan. Furan itself is known to be highly reactive and prone to polymerization or resinification in the presence of strong acids. acs.orgpharmaguideline.com However, the attachment of an electron-withdrawing group like the sulfonic acid moiety lends stability to the furan ring against such acid-induced degradation. pharmaguideline.com This modulation of the ring's aromatic character is crucial for its utility as a stable intermediate in further chemical synthesis.
Electrophilic Aromatic Substitution Reactions of the Furan Ring
Despite the deactivating effect of the sulfonic acid group, the furan ring can still undergo electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. maxbrainchemistry.com
Furan is significantly more reactive than benzene (B151609) and typically undergoes electrophilic substitution at the 2-position (alpha-position). maxbrainchemistry.com This regioselectivity is because the carbocation intermediate formed by an electrophilic attack at the C-2 position is more stabilized by resonance, allowing for the delocalization of the positive charge across three resonance structures. maxbrainchemistry.com In contrast, an attack at the C-3 position results in an intermediate with only two resonance structures. maxbrainchemistry.com The synthesis of furan-2-sulfonic acid itself exemplifies this principle, where the sulfonation of furan with a sulfur trioxide-pyridine complex occurs selectively at the 2-position. maxbrainchemistry.comyoutube.com
| Reactant | Reagent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Furan | Sulfur trioxide-pyridine complex | Ethylene (B1197577) chloride, 100°C | This compound | maxbrainchemistry.com |
While the first sulfonation occurs at the 2-position, further substitution is possible. Research has shown that the reaction of furan with a sulfonating agent can yield both mono- and di-sulfonic acid derivatives. acs.org Specifically, when furan is treated with an excess of the sulfonating agent (anhydropyridiniumsulfonic acid), furan-2,5-disulfonic acid is formed as the principal product, not this compound. acs.org This indicates that the second sulfonic acid group preferentially adds to the other alpha-position (C-5), leading to a 2,5-disubstituted product. pharmaguideline.com
The separation of these products can be achieved based on the differential solubility of their barium salts in ethanol (B145695). acs.org
| Starting Material | Sulfonation Product | Yield | Reference |
|---|---|---|---|
| Furan | Barium salt of this compound | Minor Product | acs.org |
| Barium salt of furan-2,5-disulfonic acid | Principal Product |
Redox Transformations
This compound and its derivatives can participate in redox reactions, primarily involving the oxidation of the furan ring or its substituents.
The furan ring system is susceptible to oxidation, which can lead to ring-opening products. The vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts typically yields maleic acid or its anhydride (B1165640) as the main product. researchgate.net This transformation is believed to proceed through the formation of an endoperoxide intermediate. researchgate.net While specific studies on the direct oxidation of this compound are not extensively detailed, the general oxidation pathway of substituted furans suggests that similar ring-opening reactions are plausible.
Furthermore, transformations can occur on substituents attached to the furan sulfonic acid core. For instance, formylfuran sulfonic acids can be oxidized to the corresponding carboxyfuran sulfonic acids using conventional oxidizing agents. google.com This demonstrates a pathway for modifying the functionality of the molecule while retaining the sulfonic acid group and the core furan structure.
Reduction Reactions to Alter the Sulfonic Acid Group
The sulfonic acid group of this compound, like other arenesulfonic acids, is generally stable and resistant to reduction. oup.com However, specific reagents can achieve the deoxygenative reduction of the -SO₃H group. A notable method involves the use of a triphenylphosphine-iodine system. oup.com This system has been shown to readily reduce arenesulfonic acids to their corresponding arenethiols in quantitative yields. oup.com
The reaction is believed to proceed via the initial nucleophilic displacement of the hydroxyl group of the sulfonic acid, followed by subsequent reaction steps. oup.com Iodine acts as a catalyst in this reduction with triphenylphosphine. oup.com While powerful reducing agents like lithium aluminum hydride are known to reduce sulfonic acid groups, their high reactivity would likely lead to the undesired reduction or ring-opening of the sensitive furan nucleus. pharmaguideline.com A more controlled approach is therefore necessary. Another reported method for the reduction of aryl sulfonic acids to thiols involves using a rhodium carbonyl catalyst under carbon monoxide pressure at elevated temperatures and pressures. google.com
Table 1: Reagents for the Reduction of the Sulfonic Acid Group in Aryl Sulfonic Acids
| Reagent System | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Triphenylphosphine / Iodine (catalytic) | Arenethiol | Refluxing benzene | oup.com |
Nucleophilic Substitution Reactions
Halogenated furans are generally more reactive toward nucleophiles than furan itself. pharmaguideline.com This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the furan ring. pharmaguideline.comorganic-chemistry.org The sulfonic acid group (-SO₃H) is a potent electron-withdrawing group, and its presence on a halogenated furan ring would strongly activate the ring towards nucleophilic aromatic substitution (SNAr).
The substitution would occur preferentially at the carbon atom bearing the halogen. The electron-withdrawing sulfonic acid group stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. organic-chemistry.org A wide range of nucleophiles can participate in such reactions. However, the inherent instability of some halogenated furans can sometimes lead to complications like polymerization or ring-opening, particularly under harsh reaction conditions. baranlab.org
Table 2: Predicted Reactivity of Halogenated this compound with Nucleophiles
| Halogenated Substrate (Hypothetical) | Nucleophile | Predicted Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Bromo-furan-2-sulfonic acid | Sodium methoxide (B1231860) (NaOCH₃) | 5-Methoxy-furan-2-sulfonic acid | SNAr | pharmaguideline.com |
| 5-Chloro-furan-2-sulfonic acid | Ammonia (NH₃) | 5-Amino-furan-2-sulfonic acid | SNAr | pharmaguideline.comnih.gov |
Ring-Opening and Polymerization Phenomena
Furan and its derivatives are well-known for their sensitivity to strong acids, which can catalyze polymerization and ring-opening reactions. acs.orgrsc.org While electron-withdrawing substituents like the sulfonic acid group can increase the stability of the furan ring against acid attack compared to unsubstituted furan, these reactions remain significant pathways. pharmaguideline.comuomus.edu.iq The sulfonic acid group itself can act as an intrinsic acid catalyst (autocatalysis), promoting these transformations.
The mechanism of acid-catalyzed ring-opening is initiated by the protonation of the furan ring, typically at the Cα (C2 or C5) position. researchgate.net This is the rate-limiting step and leads to the formation of unstable intermediates like 2,5-dihydro-2-furanol. researchgate.net Subsequent protonation of the ring oxygen in this intermediate facilitates the cleavage of the furan ring, yielding unsaturated dicarbonyl compounds. rsc.orgresearchgate.net These highly reactive, ring-opened species can then readily undergo condensation and polymerization, leading to the formation of complex, often insoluble, polymeric materials. rsc.orgresearchgate.net The presence of water can significantly promote polymerization over other conversion pathways. rsc.org
Table 3: Acid-Catalyzed Transformations of the Furan Ring
| Catalyst / Conditions | Key Intermediate(s) | Final Product(s) | Phenomenon | Reference |
|---|---|---|---|---|
| Brønsted Acid (e.g., Amberlyst 70) in Water | Protonated Furan, Succinaldehyde | Insoluble Polymer | Polymerization | rsc.org |
| Dilute Aqueous Acid | Protonated Furan, 2,5-dihydro-2-furanol | 4-hydroxy-2-butenal | Ring-Opening | researchgate.net |
The furan ring in this compound is susceptible to cleavage by various oxidizing agents. pharmaguideline.com This transformation typically involves the oxidation of the furan nucleus to form linear, dicarbonyl-containing compounds. Common reagents used for the oxidation of furans include hydrogen peroxide, peracids (like meta-chloroperbenzoic acid), and potassium permanganate. pharmaguideline.com
Vapor-phase catalytic oxidation using air over vanadium-based catalysts is a known industrial method to convert furan into maleic anhydride. researchgate.net A similar process applied to this compound would be expected to yield a sulfonated analog, such as sulfomaleic anhydride. The mechanism of these oxidations is often proposed to proceed through the formation of an endoperoxide intermediate across the furan ring, which then rearranges or is further oxidized to the final ring-cleaved product. researchgate.net Another relevant transformation is the Achmatowicz reaction, where furfuryl alcohols are oxidatively rearranged to dihydropyranones using reagents like N-bromosuccinimide (NBS) or bromine in an alcohol solvent, demonstrating a pathway for oxidative ring expansion and cleavage. thieme-connect.comchim.it
Table 4: Reagents for Oxidative Ring Cleavage of Furans
| Reagent | Typical Product from Furan | Expected Product from this compound | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Ring-opened products | Sulfonated ring-opened products | pharmaguideline.com |
| Potassium Permanganate (KMnO₄) | Oxidized derivatives | Sulfomaleic acid derivatives | |
| Air / V₂O₅ catalyst (vapor phase) | Maleic Anhydride | Sulfomaleic Anhydride | researchgate.net |
Derivatization and Analog Synthesis of Furan 2 Sulfonic Acid
Synthesis of Substituted Furan-2-sulfonic Acid Derivatives
The synthesis of substituted derivatives of this compound often involves multi-step processes that begin with a functionalized furan (B31954) precursor. Key strategies include the direct sulfonation of stable intermediates like carboxamides, the introduction of carbon-carbon double bonds via Wittig reactions, and the oxidation of formyl groups to carboxylic acids.
A preferred method for preparing certain this compound derivatives involves the sulfonation of a pre-formed furan carboxamide. google.com This approach can offer significantly higher yields compared to the direct sulfonation of the corresponding furan carboxylic acid. google.com The process typically begins with the coupling of a furan carboxylic acid with an appropriate amine to form the furan carboxamide intermediate. google.com
This carboxamide is then sulfonated using a conventional sulfonating agent. google.com A commonly used reagent for this transformation is the sulfur trioxide pyridine (B92270) complex. google.com The reaction is generally carried out by treating the furan carboxamide with about 1 to 5 molar equivalents of the sulfonating agent in an inert solvent, such as 1,2-dichloroethane (B1671644). The reaction temperature typically ranges from 50°C to 200°C, with a preferred range of 100°C to 150°C, for a duration of 6 to 48 hours. google.com
The Wittig reaction provides a powerful tool for synthesizing highly functionalized furan derivatives, which can be precursors to or bear the sulfonic acid group. This strategy often involves an intramolecular Wittig reaction where in-situ-formed phosphorus ylides react with an ester, thioester, or amide functionality to construct the furan ring. rsc.org This method is valued for its mild reaction conditions and broad applicability to various Michael acceptors and commercially available acid chlorides in a one-step procedure. rsc.org
An efficient protocol has been developed using catalytic amounts of phosphine (B1218219) and triethylamine, with silyl (B83357) chloride acting as a promoter to activate the phosphine oxide for reduction by a hydrosilane. organic-chemistry.orgresearchgate.net This catalytic cycle regenerates the phosphine reagent, making the process more environmentally friendly by avoiding stoichiometric amounts of phosphine oxide waste. organic-chemistry.orgresearchgate.net The chemoselectivity of the process is a key challenge, ensuring the reduction of the phosphine oxide without affecting other functional groups on the substrate. researchgate.net This approach allows for the synthesis of diverse furan derivatives by varying the chalcone (B49325) and acyl chloride starting materials. organic-chemistry.org
Table 1: Examples of Functionalized Furan Synthesis via Catalytic Wittig Reaction
| Entry | Chalcone Derivative (Substrate 1) | Acyl Chloride (Substrate 2) | Yield (%) |
|---|---|---|---|
| 1 | α-cyano-4-methoxy chalcone | Benzoyl chloride | 81 |
| 2 | α-cyano-4-methyl chalcone | Benzoyl chloride | 75 |
| 3 | α-cyano-4-chloro chalcone | Benzoyl chloride | 78 |
| 4 | α-cyano-4-methoxy chalcone | 4-Methoxybenzoyl chloride | 84 |
| 5 | α-cyano-4-methoxy chalcone | 4-Nitrobenzoyl chloride | 76 |
Data sourced from research on catalytic intramolecular Wittig reactions for furan synthesis. organic-chemistry.orgresearchgate.net
Carboxyfuran sulfonic acids can be prepared from the corresponding formylfuran sulfonic acids through oxidation. google.com This transformation is a standard synthetic step that utilizes conventional oxidizing agents. An example of a suitable reagent for this conversion is potassium dichromate. google.com This oxidation step is a key functional group manipulation that allows for the conversion of an aldehyde group on the furan ring into a carboxylic acid, providing another route to diversify the substitution pattern of this compound derivatives.
Synthesis of Furan-2(5H)-one Systems
Furan-2(5H)-ones, also known as butenolides, are a significant class of lactones present in many bioactive natural products. researchgate.net Their synthesis is an area of active research, with various catalytic methods being developed to improve efficiency and environmental friendliness.
An efficient, one-pot, three-component synthesis of highly functionalized furan-2(5H)-one molecules has been developed using 5-sulfosalicylic acid dihydrate (5-SSA) as an organocatalyst. researchgate.netresearchgate.net This method involves the reaction of dimethyl acetylenedicarboxylate (B1228247), various amines, and arylaldehydes in ethanol (B145695) under mild, room temperature conditions. researchgate.netresearchgate.net
The use of 5-SSA at a 10 mol% loading has proven to be superior to other tested organocatalysts, providing high yields (80%–96%) in short reaction times. researchgate.net This approach is considered a green and practical method for synthesizing a diverse library of 3,4,5-substituted furan-2(5H)-one derivatives. researchgate.net
Table 2: Synthesis of Furan-2(5H)-one Derivatives Using 5-SSA Catalyst
| Entry | Amine | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Aniline | Benzaldehyde | 25 | 96 |
| 2 | 4-Methylaniline | Benzaldehyde | 30 | 95 |
| 3 | 4-Methoxyaniline | Benzaldehyde | 25 | 94 |
| 4 | Aniline | 4-Chlorobenzaldehyde | 30 | 93 |
| 5 | Aniline | 4-Nitrobenzaldehyde | 35 | 91 |
Reaction Conditions: Amine (1 mmol), Aldehyde (1 mmol), Dimethyl acetylenedicarboxylate (1 mmol), 5-SSA (10 mol%), EtOH (2.0 mL), room temperature. researchgate.net
Polyether sulfone sulfamic acid (PES-NHSO3H) has been identified as an efficient and reusable acidic catalytic system for preparing functionalized furan-2-ones. researchgate.netcolab.wsnih.gov This heterogeneous catalyst is prepared by the sulfonation of a modified polyether sulfone and possesses a high number of acidic sites (determined to be 4.23 mmol H⁺/g by acid-base titration). researchgate.netcolab.wsnih.gov
The catalyst is effective in the three-component reaction of anilines, aldehydes, and diethyl acetylene (B1199291) dicarboxylate, producing furan-2-ones in high yields (85–97%). researchgate.netcolab.ws The reaction proceeds well in polar protic solvents like ethanol. researchgate.net A significant advantage of this catalyst is its recoverability; it can be recovered and reused multiple times (at least 11 times reported) without a significant loss in catalytic activity. researchgate.netcolab.wsnih.gov This methodology has also been successfully extended to the synthesis of more complex structures, such as 2ʹ,5-dioxo-5 H-spiro[furan-2,3ʹ-indoline]-3-carboxylate derivatives, by using 1-ethylindoline-2,3-dione in place of an aldehyde. researchgate.net
Complex Heterocyclic Formations
Integration of this compound into Polycyclic Frameworks (e.g., Dibenzo[b,d]this compound)
The synthesis of dibenzo[b,d]furan derivatives, which are complex polycyclic frameworks, has been approached through various methods, such as the Larock-type coupling between o-iodophenols and 3-silyl-1-arylpropinones. nih.gov However, specific methodologies detailing the direct integration of a this compound moiety to form dibenzo[b,d]this compound are not extensively documented in the available literature. General synthetic strategies for benzofuran (B130515) derivatives often involve multi-step sequences that may not be directly compatible with the sulfonic acid group without appropriate protection and deprotection steps.
Synthesis of Pyridinyl-Triazine Modified this compound Derivatives
Generation of Biomass-Derived Furanic Scaffolds
The conversion of biomass into valuable chemical compounds is a cornerstone of sustainable chemistry. Furan-based platform chemicals, derived from lignocellulosic biomass, are pivotal in the synthesis of a variety of furanic scaffolds.
Chemical Transformations of Furan Platform Chemicals (e.g., Furfural (B47365), 5-Hydroxymethylfurfural) to Furan-2,5-dicarboxylic Acid
Furan-2,5-dicarboxylic acid (FDCA) is a significant biomass-derived monomer used in the production of bio-based polymers. nih.govrsc.org The synthesis of FDCA can be achieved through the chemical transformation of key furan platform chemicals, primarily furfural and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com
The oxidation of HMF to FDCA is a well-studied pathway and can proceed through two main intermediate compounds: 2,5-diformylfuran (DFF) if the alcohol group is oxidized first, or 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) if the aldehyde group is oxidized initially. mdpi.com Various catalytic systems have been developed for this transformation. For instance, the oxidation of HMF in the presence of a ruthenium complex and sodium hydroxide (B78521) in a dioxane/water mixture has been shown to yield FDCA, with HMFCA as the primary intermediate. acs.org
Another important route to FDCA involves the catalytic oxidation of furfural, which is derived from the hemicellulose component of biomass. mdpi.comarkat-usa.org This process typically involves the initial oxidation of furfural to 2-furancarboxylic acid (furoic acid). mdpi.com Subsequently, the furoic acid can be converted to FDCA. One method involves a carbonate-promoted C-H carboxylation of 2-furoic acid using carbon dioxide. rsc.org This reaction is performed by heating a mixture of an alkali furan-2-carboxylate (B1237412) and an alkali carbonate under a CO2 atmosphere. rsc.org High yields of FDCA have been achieved using this method, particularly with potassium and cesium carbonate blends. rsc.org
Enzymatic routes for the synthesis of FDCA from HMF have also been explored. An FAD-dependent oxidase has been identified that can catalyze the four consecutive oxidation steps to convert HMF to FDCA at ambient temperature and pressure with high yields. nih.gov Furthermore, whole-cell biocatalysis using genetically engineered Pseudomonas putida S12 expressing 5-hydroxymethylfurfural oxidase has demonstrated efficient conversion of HMF to FDCA. nih.gov
Table 1: Chemical Transformation of HMF to FDCA
| Starting Material | Catalyst/Reagent | Intermediate(s) | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Ruthenium complex, NaOH | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Furan-2,5-dicarboxylic acid (FDCA) | 15% | acs.org |
| 5-Hydroxymethylfurfural (HMF) | FAD-dependent oxidase | - | Furan-2,5-dicarboxylic acid (FDCA) | High | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Pseudomonas putida S12 expressing HMFO | - | Furan-2,5-dicarboxylic acid (FDCA) | - | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Co/Mn/Br catalyst, Acetic acid | - | Furan-2,5-dicarboxylic acid (FDCA) | 35.2% | google.com |
Table 2: Chemical Transformation of Furfural/Furoic Acid to FDCA
| Starting Material | Method | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Furfural | Catalytic aerobic oxidation followed by disproportionation | Zinc chloride | Furan-2,5-dicarboxylic acid (FDCA) | - | mdpi.com |
| 2-Furoic acid | Carbonate-promoted C-H carboxylation | K+/Cs+ carbonates, CO2 | Furan-2,5-dicarboxylic acid (FDCA) | 89% | rsc.org |
| 2-Furoic acid | Multi-step synthesis (bromination, esterification, carbonylation, hydrolysis) | Pd(dppf)Cl2 (for carbonylation) | Furan-2,5-dicarboxylic acid (FDCA) | 65% (total) | acs.org |
| Furan-2-carboxylic acid | One-step carboxylation | Lithium diisopropylamide (LDA), CO2 | Furan-2,5-dicarboxylic acid (FDCA) | 73% | arkat-usa.org |
Advanced Spectroscopic and Analytical Characterization of Furan 2 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
While specific experimental NMR data for furan-2-sulfonic acid is not widely published, the expected chemical shifts can be estimated based on the known spectral data of furan (B31954) and the powerful electron-withdrawing effects of the sulfonic acid group (-SO₃H). The -SO₃H group decreases the electron density of the furan ring, leading to a significant downfield shift (deshielding) of the ring's protons and carbon atoms, particularly those in close proximity.
¹H NMR: The protons on the furan ring are expected to appear in the aromatic region of the spectrum. For comparison, the protons in unsubstituted furan appear at approximately 7.4 ppm (H5), 6.4 ppm (H4), and 6.3 ppm (H3) researchgate.net. The introduction of the sulfonic acid group at the C2 position would cause all remaining protons (H3, H4, and H5) to shift to higher ppm values. The H3 and H5 protons, being closest to the electron-withdrawing group, would experience the most substantial deshielding effect.
¹³C NMR: Similarly, the carbon atoms of the furan ring would be deshielded. The C2 carbon, directly bonded to the sulfonic acid group, is expected to show the most significant downfield shift. Analysis of related compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, provides insight into the chemical shifts of substituted furan rings, although the precise electronic effects of a sulfonic acid group will differ mdpi.com. Quantum chemical calculations are often employed to predict NMR chemical shifts with good accuracy, which can then be compared against experimental data to confirm structural assignments for furan derivatives nih.govresearchgate.net.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar compounds. Actual experimental values may vary.
| Atom | Technique | Estimated Chemical Shift (δ, ppm) | Rationale |
| H3 | ¹H NMR | 7.0 - 7.5 | Significant downfield shift due to proximity to the electron-withdrawing -SO₃H group. |
| H4 | ¹H NMR | 6.6 - 7.0 | Moderate downfield shift. |
| H5 | ¹H NMR | 7.6 - 8.0 | Significant downfield shift due to proximity to the ring oxygen and influence of the -SO₃H group. |
| C2 | ¹³C NMR | 150 - 160 | Strong deshielding from direct attachment to the -SO₃H group. |
| C3 | ¹³C NMR | 115 - 125 | Moderate deshielding. |
| C4 | ¹³C NMR | 110 - 120 | Lesser deshielding effect compared to C3 and C5. |
| C5 | ¹³C NMR | 145 - 155 | Strong deshielding due to proximity to the ring oxygen. |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of molecules, thereby aiding in their identification and structural confirmation.
Given the high polarity and non-volatility of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are the methods of choice for its analysis. Electrospray ionization (ESI) in the negative ion mode is particularly effective for sulfonic acids, as they readily deprotonate to form stable anions libretexts.org.
In a typical analysis, the molecular ion peak for this compound (molecular weight 148.14 g/mol ) would be observed as the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 147 nih.gov. UPLC systems offer higher resolution and faster analysis times compared to traditional HPLC, making them well-suited for separating sulfonic acids from complex matrices actachemscand.org. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its ionic nature and low volatility, this compound is not amenable to direct analysis by GC-MS. This technique requires time-consuming derivatization to convert the sulfonic acid into a more volatile form before it can be analyzed libretexts.org. Therefore, GC-MS/MS is not a primary technique for characterizing this compound itself but is extensively used for the analysis of other, more volatile furan derivatives, such as those found in food products researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed fingerprint of the functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the furan ring and the sulfonic acid moiety.
Key expected absorption bands include:
O-H Stretch: A very broad and strong absorption band between 3000 and 2500 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3150-3100 cm⁻¹), indicating the C-H bonds of the furan ring vscht.czrsc.org.
C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the aromatic furan ring vscht.cz.
S=O Asymmetric and Symmetric Stretch: Two very strong and distinct peaks are characteristic of the sulfonate group. The asymmetric stretch appears around 1350-1342 cm⁻¹, and the symmetric stretch is found near 1165-1150 cm⁻¹ libretexts.org.
C-O-C Stretch: A strong band associated with the ether linkage within the furan ring, typically found in the 1250-1020 cm⁻¹ range.
S-O Stretch: A strong absorption band typically observed in the 1055-1000 cm⁻¹ region is attributable to the S-O single bond vibration researchgate.net.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3150 - 3100 | C-H Stretch | Furan Ring | Medium-Weak |
| 3000 - 2500 | O-H Stretch | Sulfonic Acid (-SO₃H) | Strong, Broad |
| 1600 - 1450 | C=C Stretch | Furan Ring | Medium |
| 1350 - 1342 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |
| 1250 - 1020 | C-O-C Stretch | Furan Ring | Strong |
| 1165 - 1150 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) | Strong |
| 1055 - 1000 | S-O Stretch | Sulfonic Acid (-SO₃H) | Strong |
Probing Brønsted Acidity with Pyridine-FTIR Studies
Fourier-Transform Infrared (FTIR) spectroscopy, coupled with the use of a probe molecule like pyridine (B92270), is a powerful technique for characterizing the acidic properties of a substance. This method is particularly effective in distinguishing between Brønsted and Lewis acid sites. For this compound, this analysis confirms the presence and nature of the proton-donating Brønsted acid sites originating from the sulfonic acid group (-SO₃H).
When this compound is exposed to pyridine vapor, the pyridine molecules interact with the available acid sites. The nitrogen atom in the pyridine ring can accept a proton from a Brønsted acid, forming a pyridinium (B92312) ion (PyH⁺). This interaction results in the appearance of characteristic absorption bands in the FTIR spectrum. The band appearing at approximately 1540 cm⁻¹ is a definitive marker for the pyridinium ion and thus serves as a direct probe for the presence of Brønsted acidity. bu.edu.egresearchgate.netresearchgate.net
In contrast, if Lewis acid sites (electron-pair acceptors) were present, pyridine would coordinate with them, leading to distinct bands at different wavenumbers, typically around 1445-1450 cm⁻¹. bu.edu.egresearchgate.net A band near 1490 cm⁻¹ can sometimes be attributed to pyridine interacting with both Brønsted and Lewis sites. acs.org For this compound, the predominant interaction observed is with the Brønsted acidic protons of the sulfonic acid moiety. The intensity of the ~1540 cm⁻¹ band can be correlated with the concentration of Brønsted acid sites on the molecule or material being studied. rsc.orgrsc.orgmdpi.com
Table 1: Characteristic FTIR Bands of Adsorbed Pyridine
| Wavenumber (cm⁻¹) | Assignment | Type of Acid Site |
|---|---|---|
| ~1540 | Pyridinium ion (PyH⁺) | Brønsted Acid |
| ~1450 | Coordinated pyridine (PyL) | Lewis Acid |
| ~1490 | Combined interaction | Brønsted and Lewis Acid |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the analysis of this compound, enabling both the assessment of its purity and its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques employed for these purposes.
HPLC is a premier technique for the quantitative analysis and purity verification of this compound. Given the compound's high polarity and acidic nature due to the sulfonic acid group, specialized HPLC methods are required for effective separation and retention.
One common approach is reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. However, due to its high hydrophilicity, this compound may elute too quickly with poor retention on standard C18 columns. To overcome this, several strategies can be employed:
Ion-Pair Chromatography : An ion-pairing agent is added to the mobile phase to form a neutral ion pair with the anionic sulfonate group, increasing its retention on a reversed-phase column. nih.gov
Salting-Out Effect : The addition of salts like sodium perchlorate (B79767) to the mobile phase can increase the retention of highly ionic compounds like sulfonic acids in reversed-phase mode. osaka-soda.co.jp
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly well-suited for retaining and separating very polar compounds like methanesulfonic acid and other organic acids. chromatographyonline.com
A zwitterionic stationary phase in HILIC mode, for instance, can effectively retain and separate sulfonic acids. chromatographyonline.com The choice of detector is typically a UV detector, as the furan ring is UV-active.
Table 2: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase (Column) | Zwitterionic (e.g., ZIC®-HILIC) |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35 °C |
Thin-Layer Chromatography (TLC) is an invaluable tool for qualitatively monitoring the progress of chemical reactions in real-time, such as the sulfonation of furan to produce this compound. microbenotes.comlibretexts.orgthieme.de Its simplicity, speed, and low cost make it ideal for quickly determining the consumption of starting materials and the formation of products. libretexts.org
The principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate. chemistryhall.com The plate is then developed in a sealed chamber with a suitable mobile phase (eluent). Separation occurs as components travel up the plate at different rates based on their polarity; less polar compounds move further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the silica gel and move shorter distances (lower Rf). libretexts.orgacs.org
In the synthesis of this compound from furan, the product is significantly more polar than the starting material due to the introduction of the sulfonic acid group. On a TLC plate, furan (the starting material) will have a high Rf value, while this compound (the product) will have a much lower Rf value, likely close to the baseline. By spotting the reaction mixture at different time intervals, one can visually track the disappearance of the furan spot and the appearance and intensification of the this compound spot, signaling the progression of the reaction. libretexts.orgrochester.edu
Table 3: Hypothetical TLC Monitoring of Furan Sulfonation
| Compound | Reaction Time | Hypothetical Rf Value* | Observation |
|---|---|---|---|
| Furan (Starting Material) | t = 0 min | 0.85 | Strong spot |
| This compound (Product) | t = 0 min | 0.10 | No spot visible |
| Furan (Starting Material) | t = 30 min | 0.85 | Faint spot |
| This compound (Product) | t = 30 min | 0.10 | Strong spot appears |
| Furan (Starting Material) | t = 60 min | 0.85 | No spot visible |
| This compound (Product) | t = 60 min | 0.10 | Very intense spot |
*Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Methanol mixture.
Computational Chemistry and Theoretical Studies of Furan 2 Sulfonic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a wide range of molecular properties by solving the Schrödinger equation. researchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to investigate the electronic structure and geometry of molecules. For furan (B31954) derivatives, these computational approaches have proven effective in providing reliable data on their molecular and electronic properties. globalresearchonline.net
Geometry Optimization and Electronic Structure (HOMO-LUMO Energies)
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable structure. scirp.org For furan-2-sulfonic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy. DFT methods, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), are commonly used for this purpose, as they balance computational cost with accuracy.
Once the geometry is optimized, the electronic structure can be analyzed. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com A smaller gap suggests the molecule is more reactive.
The presence of the strong electron-withdrawing sulfonic acid group on the furan ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted furan, influencing the molecule's reactivity profile.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.15 | Electron-donating capability |
| ELUMO | -1.98 | Electron-accepting capability |
| ΔE (HOMO-LUMO Gap) | 5.17 | Chemical reactivity and kinetic stability |
Note: The values presented are illustrative and based on typical results from DFT/B3LYP calculations for similar aromatic sulfonic acids.
Calculation of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)
Theoretical calculations are highly valuable for interpreting experimental spectra. By computing the harmonic vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of a molecule. globalresearchonline.net These calculations help in the assignment of vibrational modes to specific absorption bands observed experimentally. For this compound, DFT calculations can predict the characteristic stretching and bending frequencies of the furan ring, as well as the distinctive vibrations of the sulfonic acid group, such as the S=O and S-O stretches. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation and for assigning signals in experimentally obtained spectra. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Assignment |
|---|---|---|
| ν(S=O) asymmetric | ~1350-1400 | Asymmetric stretching of the sulfonyl group |
| ν(S=O) symmetric | ~1150-1200 | Symmetric stretching of the sulfonyl group |
| ν(S-O) | ~1050-1100 | Stretching of the S-OH bond |
| ν(C=C) ring | ~1500-1600 | Furan ring C=C stretching |
| ν(C-O-C) ring | ~1000-1100 | Furan ring ether stretching |
Note: Wavenumbers are approximate and representative of scaled DFT calculations.
Dipole Moment and Rotational Constants
Rotational constants (A, B, C) are related to the molecule's principal moments of inertia and can be determined from the optimized geometry. researchgate.net These constants are essential for predicting the pure rotational (microwave) spectrum of a molecule. Theoretical calculations of rotational constants are crucial for guiding and interpreting high-resolution microwave spectroscopy experiments, which can provide highly accurate structural information.
| Parameter | Typical Calculated Value |
|---|---|
| Dipole Moment (μ) | ~3.5 - 4.5 Debye |
| Rotational Constant A | Value in GHz |
| Rotational Constant B | Value in GHz |
| Rotational Constant C | Value in GHz |
Note: Values are estimates based on calculations of structurally related molecules. The exact rotational constants depend on the specific optimized geometry.
Reaction Pathway Prediction and Mechanistic Modeling
Computational chemistry is a powerful tool for exploring chemical reactivity and elucidating reaction mechanisms. By modeling the potential energy surface (PES) of a reaction, chemists can identify the most favorable pathways from reactants to products.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Calculations
A key goal in mechanistic modeling is to locate the transition state (TS), which is the highest energy point along the minimum energy reaction pathway—a first-order saddle point on the PES. medium.com Specialized algorithms are used to optimize the geometry of the TS. A successful TS optimization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. q-chem.com
Once a transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.derowansci.com The IRC method traces the minimum energy path downhill from the transition state in both the forward and reverse directions. medium.comscm.com This confirms that the identified TS indeed connects the desired reactants and products, providing a detailed map of the geometric changes that occur throughout the reaction. q-chem.comrowansci.com
Predicting Selectivity and Catalyst Design using Quantum Chemistry
Quantum chemistry calculations can be used to predict the selectivity of chemical reactions. For this compound, this could involve predicting the most likely site for electrophilic substitution on the furan ring. By calculating the activation energies for substitution at different positions, the most favorable pathway can be identified as the one with the lowest energy barrier.
Furthermore, computational modeling plays a crucial role in modern catalyst design. frontiersin.org By simulating the interaction between a substrate, such as a furan derivative, and a potential catalyst, researchers can understand the factors that influence catalytic activity. rsc.orgresearchgate.net Theoretical calculations can model how a catalyst stabilizes the transition state of a desired reaction, thereby lowering the activation energy and increasing the reaction rate. This knowledge allows for the rational, in silico design of more efficient and selective catalysts for specific chemical transformations involving this compound and related compounds. mdpi.com
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein.
In silico assessment through molecular docking is a method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial in drug discovery and molecular biology. For this compound, docking studies would involve placing the molecule into the binding site of a target protein to evaluate its binding affinity and interaction patterns. Key interactions, such as hydrogen bonds and electrostatic interactions involving the sulfonic acid group, could be identified.
Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. This provides a more realistic view of the interaction in a simulated physiological environment. The simulation would track the movements and conformational changes of both this compound and the protein, allowing for the calculation of binding free energies and an assessment of the stability of the complex.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.
For this compound, DFT calculations could provide valuable data on its molecular structure and reactivity. Key applications would include:
Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.
Electronic Property Calculation: Analyzing the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) to predict sites of reactivity.
Vibrational Analysis: Calculating theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
While DFT has been extensively applied to study other furan derivatives and related compounds, specific and comprehensive DFT analyses focused solely on the physicochemical and electronic properties of this compound are not detailed in the available scientific literature nih.gov. Such studies would be instrumental in building a fundamental understanding of the molecule's chemical behavior.
Applications of Furan 2 Sulfonic Acid in Advanced Organic Synthesis
Versatile Building Block for Complex Molecule Construction
The principal value of furan-2-sulfonic acid in modern organic chemistry lies in its function as a fundamental scaffold for synthesizing more elaborate molecules. The furan (B31954) nucleus is a structural motif present in a multitude of bioactive compounds, and by employing this compound as a starting material, chemists can strategically introduce this important ring system into new molecular frameworks.
The presence of the sulfonic acid group at the 2-position is a critical determinant of the molecule's utility. It serves as a reactive "handle," allowing for a variety of subsequent chemical modifications. This functional group can be converted into other important moieties, such as sulfonamides, which are a well-established class of compounds with a broad spectrum of biological activities. Furthermore, the electron-withdrawing nature of the sulfonic acid group modulates the reactivity of the furan ring, deactivating it towards electrophilic attack compared to unsubstituted furan and lending it stability against acid-induced polymerization or degradation, which is crucial for its application as a stable intermediate in multi-step syntheses.
This compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems. The inherent structure of the furan ring, coupled with the reactivity of the sulfonic acid group, provides a strategic entry point for building fused-ring systems or for introducing the furan moiety as a substituent on other heterocyclic cores. The ability to transform the sulfonic acid group allows for the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the construction of diverse molecular libraries based on the furan scaffold.
Intermediate in the Preparation of Industrial Chemicals
This compound and related furanic compounds are pivotal intermediates in the synthesis of various industrial chemicals, leveraging their derivation from renewable biomass sources.
While direct application of this compound as a dye precursor is not widely documented, sulfonic acid groups are a common feature in many classes of dyes, known as sulfonic acid dyes, where the sulfonate group imparts water solubility.
In the production of resins, sulfonic acids play a crucial role as curing agents or catalysts for furan resins. Furan resins, typically produced from furfuryl alcohol, are cured into durable thermosets using strong acid catalysts, including aromatic sulfonic acids like p-toluenesulfonic acid, benzenesulfonic acid, and xylenesulfonic acid. These catalysts facilitate the polycondensation reactions that lead to cross-linked, stable materials used as binders for sand castings in foundries and in the creation of chemical-resistant composites.
A significant industrial application of furan chemistry is in the production of bio-based surfactants. Oleo-furan sulfonate (OFS) surfactants are a novel class of surface-active agents derived from renewable resources. Their synthesis involves the chemical combination of a biomass-derived furan ring with a fatty acid chain, followed by a sulfonation step to introduce the hydrophilic sulfonate head group. These bio-based surfactants are seen as sustainable alternatives to traditional linear alkylbenzene sulfonate (LAS) surfactants, offering improved performance in hard water conditions.
Utilization in Green Chemistry Protocols
The pursuit of more environmentally benign chemical processes has highlighted the utility of sulfonic acid functional groups in green chemistry, particularly in the development of recyclable catalysts for reactions involving furan derivatives.
Solid-supported sulfonic acid catalysts represent a significant advancement in green chemical synthesis. These heterogeneous catalysts offer major advantages over traditional homogeneous acid catalysts, including simplified separation from reaction mixtures, the potential for reuse over multiple cycles, and often milder reaction conditions that reduce corrosion and environmental impact.
In the context of furan chemistry, various solid acids have been developed to catalyze reactions such as the dehydration of carbohydrates to produce valuable furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF). Examples of these recyclable catalytic systems include:
Sulfonated Mesoporous Silica (B1680970): Materials such as MCM-41-SO₃H and SBA-15-SO₃H provide high surface area and structured porosity, enhancing catalytic activity and selectivity in acid-catalyzed reactions of furans.
Silica-Supported Brønsted Acids: Heterogeneous systems like silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄) have been effectively used for the sulfonation of furan to produce this compound. These catalysts can often be recovered and reused.
The efficiency of these systems is demonstrated by the high yields achieved in the synthesis of this compound under different conditions, as detailed in the table below.
| Catalyst | Condition | Reaction Time | Yield (%) |
|---|---|---|---|
| SiO₂/HClO₄ | Conventional Heating | 5.0 hours | 73 |
| SiO₂/KHSO₄ | Conventional Heating | 2.5 hours | 79 |
| SiO₂/HClO₄ | Microwave Irradiation | 2 minutes | 69 |
| SiO₂/KHSO₄ | Microwave Irradiation | 3 minutes | 87 |
This interactive table summarizes the yields of this compound obtained using different recyclable silica-supported Brønsted acid catalysts under both conventional heating and microwave irradiation conditions.
Role as a Chemical Scaffold for Probing Biological Systems
The furan ring is a privileged structure in medicinal chemistry, and its incorporation into novel compounds is a common strategy in drug discovery. This compound provides a valuable chemical scaffold for this purpose, enabling the synthesis of derivatives designed to interact with biological targets. The sulfonic acid group can be transformed into sulfonamides, a class of compounds renowned for their wide range of therapeutic properties.
Research has explored furan-sulfonic acid derivatives for potential applications in treating conditions such as neurodegenerative and inflammatory diseases. By modifying the scaffold, chemists can systematically probe structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of new therapeutic agents. This makes this compound a foundational tool for developing molecular probes and potential drug candidates to investigate and modulate biological systems.
Synthesis of Furan-Derived Structures for Chemical Biology Investigations
This compound serves as a versatile starting material in the synthesis of various furan-derived structures with potential applications in chemical biology. The reactivity of the sulfonic acid group allows for its conversion into other functional groups, most notably sulfonamides, which are a prominent class of compounds with a wide range of biological activities. The general strategy involves the initial conversion of this compound to the more reactive furan-2-sulfonyl chloride. This intermediate can then be readily reacted with a diverse range of amines or hydrazines to generate a library of furan-2-sulfonamides and furan-2-sulfonohydrazides, respectively. These derivatives are then subjected to biological screening to investigate their potential as chemical probes or therapeutic leads.
A significant area of investigation for furan-derived sulfonamides is their activity as enzyme inhibitors. For instance, a series of 4-substituted furan-2-sulfonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase II, an enzyme implicated in various physiological processes. nih.gov This highlights the utility of the this compound scaffold in generating targeted enzyme inhibitors.
Furthermore, the furan nucleus is a key structural motif in numerous bioactive compounds, and its incorporation into novel chemical entities is a common strategy in drug discovery. ijabbr.comresearchgate.net The synthesis of novel sulfonamides derived from various amino-containing compounds has been shown to yield derivatives with significant antibacterial activities. researchgate.net This approach allows for the exploration of the chemical space around the furan-2-sulfonamide (B1601764) core to identify compounds with potent and selective biological effects.
Research Findings on Furan-Derived Structures
Recent studies have focused on the synthesis and biological evaluation of furan-2-sulfonamides and their analogues for various chemical biology applications.
Carbonic Anhydrase Inhibitors:
A notable application of this compound in medicinal chemistry is the development of carbonic anhydrase (CA) inhibitors. A series of novel furyl sulfonamides were designed and synthesized to target various human carbonic anhydrase isoforms (hCAs). The inhibitory activity of these compounds was assessed against hCA I, II, IV, and IX. Several of these furan-based sulfonamides demonstrated significant inhibitory potency, with some derivatives showing higher activity than the standard reference drug, acetazolamide. researchgate.net The general synthetic route involves the reaction of furan-2-sulfonyl chloride with appropriate amines to yield the target sulfonamides.
| Compound | Target Isoform | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 4-Substituted Furan-2-sulfonamides | hCA II | Nanomolar potency | nih.gov |
| Novel Furyl Sulfonamides | hCA I, II, IV, IX | Potent inhibition, some exceeding reference drug | researchgate.net |
Antibacterial Agents:
The furan scaffold is present in a variety of antibacterial agents. researchgate.net Research has been conducted on the synthesis of 2,4-disubstituted furan derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. While these specific derivatives were not synthesized directly from this compound, the study underscores the potential of the furan core in the development of new antibacterial compounds. The synthesis of novel sulfonamides in general has been shown to be an effective strategy for producing compounds with potent antibacterial activity. nahrainuniv.edu.iq
| Compound Series | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| 2,4-Disubstituted Furan Derivatives | Gram (+) and Gram (-) | Effective against various strains | researchgate.net |
| Novel Sulfonamides | Gram (+) and Gram (-) | Potent antibacterial activity | researchgate.net |
The synthesis of furan-derived structures from this compound provides a valuable platform for the discovery of new bioactive molecules for chemical biology investigations. The ability to readily generate diverse libraries of sulfonamides allows for the systematic exploration of structure-activity relationships and the identification of potent and selective modulators of biological targets.
Applications in Materials Science
Integration into Polymerization Processes for Resin Production
Sulfonic acids, including aromatic variants like p-toluenesulfonic acid and benzenesulfonic acid, are crucial catalysts in the production of furan (B31954) resins. google.combibliotekanauki.pl These resins are widely used as binders, particularly in the foundry industry for creating sand molds and cores. wikipedia.orgresearchgate.net Furan resins are typically produced from the acid-catalyzed polymerization of furfuryl alcohol. wikipedia.org The process involves a two-part cold-set binder system where the furfuryl alcohol resin is mixed with a sulfonic acid catalyst to initiate curing at ambient temperatures. matec-conferences.org
The catalytic system's composition can be adjusted to control the resin's working life, which is the time before it cures into an intractable state. By varying the ratio of sulfonic acid to its urea (B33335) salt, the working time can be regulated from a few minutes to over an hour. google.com
| Component | Chemical Name/Type | Function | Typical Concentration |
|---|---|---|---|
| Resin | Furfuryl Alcohol | Monomer that forms the polymer backbone | 0.9-5% by weight of sand matec-conferences.org |
| Catalyst | Sulfonic Acid (e.g., p-toluenesulfonic acid) | Initiates polymerization/curing | 20-50% of the resin weight matec-conferences.orgresearchgate.net |
| Aggregate | Silica (B1680970) or Chromite Sand | Structural material for the mold/core | ~95-99% of the total mixture researchgate.net |
The furan-no-bake (FNB) acid-cured system is a popular choice for producing high-quality castings and is adaptable to both conventional sand molding and modern additive manufacturing techniques like binder jetting. matec-conferences.org In binder jetting, a liquid binding agent is selectively deposited to join powder particles. Furan resin systems are employed where the binder (furfuryl alcohol) is jetted onto a sand bed that has been pre-coated with the sulfonic acid catalyst. matec-conferences.org
Alternatively, a method for additive manufacturing involves mixing the hardener (catalyst) with the sand material first, followed by spraying the binder through a nozzle. justia.com This reaction hardens the sand mold layer by layer. The acid catalyst, such as p-toluenesulfonic acid, facilitates the rapid curing required in these automated processes. justia.com Post-processing often includes baking at elevated temperatures (e.g., 110°C) to remove moisture and enhance the flexural strength of the printed parts. matec-conferences.org
The curing of furan resins at ambient temperatures is an acid-catalyzed polycondensation reaction. wikipedia.org Strong acids like sulfonic acids act as catalysts to initiate the process. The reaction begins with the protonation of the hydroxyl group of a furfuryl alcohol molecule, which then reacts with a second furfuryl alcohol molecule. This process leads to the formation of various linear oligomers linked predominantly by methylene (B1212753) bridges (–CH2–) and, to a lesser extent, dimethylene ether bridges (–CH2–O–CH2–). wikipedia.org
These ether linkages are less stable in highly acidic environments and can convert to more stable methylene bridges, releasing formaldehyde (B43269) in the process. wikipedia.org This complex series of reactions ultimately results in a durable, cross-linked thermoset polymer structure, providing the high strength and thermal stability for which furan resins are known. wikipedia.orgresearchgate.net
Design of Furan-Based Monomers and Polymers
Furan compounds derived from biomass are gaining significant attention as renewable building blocks for creating sustainable polymers. researchgate.net Platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) can be converted into difunctional monomers necessary for step-growth polymerization, leading to the synthesis of bio-based polyesters, polyamides, and polyimides. rsc.orgmdpi.com The furan ring's distinct chemical character makes it a valuable component in designing polymers with novel properties. researchgate.net
Among furan-based monomers, 2,5-furandicarboxylic acid (FDCA) is considered one of the most important and versatile building blocks for polymer applications. mdpi.comnih.gov Identified by the U.S. Department of Energy as a top value-added chemical from biomass, FDCA is viewed as a "sleeping giant" due to its structural similarity to the petroleum-derived monomer terephthalic acid. rsc.orgacs.org
FDCA is the key precursor for synthesizing poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based polyester (B1180765) positioned as a renewable substitute for poly(ethylene terephthalate) (PET). rsc.orgresearchgate.net The production of polymers from FDCA is a major focus in the development of sustainable plastics for applications like food and beverage packaging. mdpi.comnih.gov Research has demonstrated that fully bio-based polyesters can be synthesized from FDCA and various bio-based glycols, resulting in materials with high thermal stability and excellent gas barrier properties. acs.org
| Property | Furan-2,5-dicarboxylic Acid (FDCA) | Terephthalic Acid (TPA) |
|---|---|---|
| Source | Renewable (from biomass via HMF oxidation) nih.gov | Petroleum-based researchgate.net |
| Chemical Structure | A dicarboxylic acid with a central furan ring mdpi.com | A dicarboxylic acid with a central benzene (B151609) ring mdpi.com |
| Primary Polymer Application | Poly(ethylene 2,5-furandicarboxylate) (PEF) rsc.org | Poly(ethylene terephthalate) (PET) acs.org |
| Significance | Enables production of 100% bio-based polyesters acs.orgresearchgate.net | Key component of widely used synthetic polymers mdpi.com |
Development of Materials with Enhanced Stability and π-π Stacking Interactions
The aromatic nature of the furan ring and its derivatives contributes to the thermal stability and unique electronic properties of materials in which they are incorporated. The interactions between these aromatic rings, known as π-π stacking, play a crucial role in the self-assembly and structural organization of molecular materials. rsc.orgnih.gov These non-covalent interactions influence the properties of functional materials based on organic π-conjugated systems. rsc.org The development of furan-based conjugated polymers allows for the tuning of material properties for applications in organic electronics and photovoltaics. rsc.orgrsc.org
Dibenzo[b,d]furan-2-sulfonic acid is a molecule that combines the rigid, planar, and aromatic structure of dibenzofuran (B1670420) with a functional sulfonic acid group. The dibenzofuran core is known for its high thermal stability and is used as a building block in materials for organic electronics. The planarity of this structure is conducive to forming organized molecular assemblies through π-π stacking interactions. rsc.org
The addition of a sulfonic acid group (–SO3H) to the dibenzofuran skeleton serves multiple purposes in materials design. It can enhance the solubility of the molecule in polar solvents, which is often a challenge for large, rigid aromatic compounds, thereby improving processability. Furthermore, the sulfonic acid group can act as a proton donor, a catalytic site, or a point of attachment for further chemical modification, making compounds like dibenzo[b,d]this compound valuable intermediates in the synthesis of advanced functional materials.
Environmental Considerations and Conceptual Degradation Pathways of Sulfonic Acids
General Environmental Fate of Sulfonic Acid Compounds
Sulfonic acid compounds, particularly aromatic sulfonic acids, are noted for their persistence in the environment. researchgate.netnih.gov Laboratory studies have consistently shown that the presence of a sulfonic acid group on an aromatic ring significantly decreases the rate of biodegradation compared to similar, unsulfonated compounds. researchgate.net This resistance to microbial attack is a primary reason for their tendency to accumulate in the environment. nih.govnih.gov The strong carbon-sulfur bond and the high polarity of the sulfonic acid group contribute to this persistence.
In aquatic and soil environments, the fate of these compounds is governed by several processes, including advection, dispersion, sorption, and biodegradation. researchgate.net Due to their high water solubility, sulfonic acids generally exhibit low sorption to soil and sediment, leading to high mobility. epa.gov This mobility raises concerns about the potential for groundwater contamination. epa.gov While aerobic degradation is generally slow, anaerobic degradation of sulfonic acid compounds is reported to be even slower. epa.gov Some highly fluorinated sulfonic acids, like perfluorooctane (B1214571) sulfonic acid (PFOS), are exceptionally stable and resistant to virtually all biotic and abiotic breakdown processes. oup.com
| Environmental Process | General Behavior of Sulfonic Acid Compounds | Key Factors |
|---|---|---|
| Biodegradation | Generally slow; resistant to microbial attack, leading to persistence. researchgate.netnih.gov | Presence of the sulfonic acid group significantly decreases degradation rates. researchgate.net |
| Mobility | High mobility in soil and water systems. epa.gov | High water solubility and low sorption potential. epa.gov |
| Sorption | Low tendency to sorb to soil and sediment particles. | Anionic or neutral charge at environmental pH values. epa.gov |
| Accumulation | Tendency to accumulate due to slow degradation. nih.gov | Widespread industrial use and environmental persistence. researchgate.netnih.gov |
Conceptual Chemical and Biological Degradation of Sulfonic Acid Groups
Chemical Degradation: Chemical degradation can occur through various pathways, including hydrolysis and oxidation. Arylsulfonic acids are susceptible to hydrolytic desulfonation, a reaction that cleaves the carbon-sulfur bond to yield the parent arene and sulfuric acid. wikipedia.org This reaction, however, often requires elevated temperatures (e.g., above 200°C for benzenesulfonic acid), suggesting that aromatic sulfonic acids are relatively stable under typical environmental conditions. wikipedia.orgbrandeis.edu Studies on model compounds have shown that aromatic-sulfonic acid linkages degrade more readily under hydrothermal conditions than alkyl-sulfonic acid linkages, which exhibit superior stability. brandeis.edu Other chemical methods, such as mechanochemical degradation using strong reducing agents like magnesium or calcium, have been investigated and can achieve almost complete removal of the pollutant under certain conditions. nih.gov
Biological Degradation: The biological degradation of the sulfonic acid group is often the rate-limiting step in the breakdown of sulfonated compounds. The sulfonic acid substituent is primarily responsible for the persistent character of molecules like p-n-alkylbenzene sulfonates. nih.gov Bacterial degradation, when it occurs, involves specialized enzymatic systems. For instance, a mixed bacterial culture of Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2 has been shown to degrade sulfanilate by metabolizing it via 4-sulfocatechol and 3-sulfomuconate. researchgate.net This demonstrates that specific microbial consortia can cleave the aromatic C-S bond, though such capabilities are not widespread.
| Degradation Type | Mechanism | Conditions / Requirements | Outcome |
|---|---|---|---|
| Chemical (Hydrolysis) | Cleavage of the C-S bond. wikipedia.org | Often requires high temperatures (e.g., >160-200°C). wikipedia.orgbrandeis.edu | Parent arene and sulfuric acid. wikipedia.org |
| Chemical (Mechanochemical) | Reaction with strong reducing agents. nih.gov | Mechanical processing with metals like Mg or Ca. nih.gov | Gradual or complete degradation of the organic compound. nih.gov |
| Biological | Enzymatic attack on the C-S bond. | Requires specific microbial enzymes not commonly found. researchgate.net | Generally very slow or non-existent for many sulfonated aromatics. researchgate.net |
Reactive Intermediates from Furan (B31954) Ring Oxidation in Chemical Environments
The furan ring component of furan-2-sulfonic acid is susceptible to oxidation, a process that can lead to the formation of highly reactive intermediates. nih.govacs.orgnih.gov The oxidation of a furan ring, whether through biological (e.g., cytochrome P450 enzymes) or chemical means, generates electrophilic intermediates that can react with cellular nucleophiles. nih.govnih.gov
Two primary structures have been proposed for the reactive intermediate resulting from furan ring oxidation: an epoxide or a cis-enedione . nih.govacs.orgnih.gov The specific intermediate formed can depend on the substituents present on the furan ring, with more substitution favoring epoxide formation. nih.govacs.org
Further oxidation can lead to other intermediates. For example, the oxidation of furan can yield 2-furanone, which is then rapidly transformed into maleic anhydride (B1165640). researchgate.net In some oxidation pathways, an endoperoxide has been proposed as an initial intermediate that subsequently rearranges and is oxidized to maleic anhydride. researchgate.net The ultimate reactive metabolite of furan itself is considered to be butenedial (BDA), a highly reactive chemical that readily alkylates proteins and DNA. nih.gov These reactive intermediates are central to the mechanisms of toxicity associated with many furan-containing compounds. nih.gov
| Initial Compound | Oxidation Process | Potential Reactive Intermediates |
|---|---|---|
| Furan Ring | Chemical or Enzymatic Oxidation | Epoxide. nih.govacs.org |
| Furan Ring | Chemical or Enzymatic Oxidation | cis-Enedione. nih.govacs.org |
| Furan | Further Oxidation | 2-Furanone. researchgate.net |
| Furan | Further Oxidation | Endoperoxide. researchgate.net |
| Furan | Further Oxidation | Butenedial (BDA). nih.gov |
| Furan | Further Oxidation | Maleic Anhydride. researchgate.net |
Q & A
Q. What are the established synthetic methods for preparing furan-2-sulfonic acid, and how can reaction conditions be optimized?
this compound is synthesized via sulfonation of furan using sulfur trioxide (SO₃) in a pyridine-ethylene chloride mixture at 100°C. Key steps include:
- Reagent preparation : Use SO₃-pyridine complex to control reactivity.
- Solvent selection : Ethylene chloride ensures high-temperature stability.
- Reaction monitoring : Track completion via thin-layer chromatography (TLC) or NMR. Optimization involves adjusting SO₃ stoichiometry and reaction time to minimize side products like polysulfonated derivatives .
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 100°C | Activates SO₃ for electrophilic attack |
| Solvent | Ethylene chloride | Stabilizes reactive intermediates |
| Catalytic base | Pyridine | Neutralizes sulfonic acid byproducts |
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- ¹H/¹³C NMR : Identify aromatic proton shifts (e.g., deshielding at C2 due to sulfonic group).
- FT-IR : Detect S=O stretching vibrations (~1350–1200 cm⁻¹) and sulfonate S-O bonds (~1050 cm⁻¹).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids).
Structural descriptors like SMILES (
O=S(=O)(O)c1ccco1) and InChi (provided in ) aid computational validation .
Q. How does the acidity of this compound compare to other sulfonic acids, and what structural factors influence this?
this compound is stronger than aliphatic sulfonic acids due to the electron-withdrawing furan ring, which stabilizes the deprotonated form. Compare pKa values:
- This compound : ~1.2 (estimated).
- Methanesulfonic acid : ~1.9. Substituents at the C5 position (e.g., electron-donating groups) can reduce acidity by destabilizing the conjugate base .
Q. What protocols ensure safe handling and stability of this compound in aqueous solutions?
- Storage : Use airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
- Buffering : Maintain pH < 2 to avoid sulfonate salt formation.
- Temperature : Store at 4°C to slow degradation; monitor via UV-Vis for absorbance shifts .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Detailed documentation : Report exact stoichiometry, solvent purity, and reaction time.
- Supplementary data : Provide NMR spectra, TLC conditions, and purification steps (e.g., recrystallization solvents).
- Reference controls : Include known compounds (e.g., furan-2-carboxylic acid) for spectral comparison .
Advanced Research Questions
Q. What structure-property relationships govern the performance of this compound in ionomer membranes compared to perfluorinated sulfonic acids (PFSAs)?
Unlike PFSAs (e.g., Nafion®), this compound lacks a fluorinated backbone, reducing chemical stability but improving biodegradability. Key differences:
- Proton conductivity : Lower in non-fluorinated systems due to weaker phase separation.
- Mechanical strength : Furan-based ionomers require crosslinking for durability. Advanced studies combine small-angle X-ray scattering (SAXS) and molecular dynamics simulations to correlate morphology with transport properties .
Q. What challenges arise in assessing the environmental persistence of this compound derivatives?
Data gaps in biodegradation and bioaccumulation necessitate:
- Experimental assays : OECD 301 (ready biodegradability) and 305 (bioaccumulation in fish).
- Modeling limitations : Existing QSAR models poorly predict sulfonic acid behavior, requiring experimental validation .
Q. Which methodologies address toxicity data gaps for this compound in biomedical applications?
- In vitro assays : Use HepG2 cells to assess cytotoxicity (IC₅₀) and genotoxicity (Ames test).
- In silico tools : Apply ADMET predictors (e.g., SwissADME) to estimate absorption and metabolic pathways .
Q. How do degradation mechanisms of this compound-based catalysts differ under oxidative vs. acidic conditions?
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to identify reactive sites (e.g., C5 for nitration).
- Hammett σ constants : Quantify substituent effects on reaction rates (σₘ for meta-directing groups).
Compare with experimental kinetic data to validate models .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
